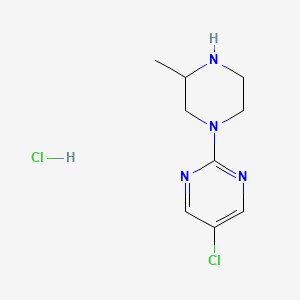

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride

Description

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative featuring a chlorine atom at position 5 and a 3-methylpiperazine substituent at position 2. This compound is of interest in medicinal chemistry due to the piperazine moiety, which often enhances pharmacokinetic properties such as solubility and bioavailability. However, as noted by CymitQuimica, commercial availability of this compound has been discontinued, limiting its current use in research .

Pyrimidine derivatives are widely studied for their biological activity, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

5-chloro-2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c1-7-6-14(3-2-11-7)9-12-4-8(10)5-13-9;/h4-5,7,11H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMOVHBRKDGGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-chloropyrimidine with 3-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Addition Reactions: The nitrogen atoms in the piperazine ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

Addition Reactions: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Addition Reactions: Products include addition compounds with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a notable compound in pharmaceutical research, particularly due to its diverse applications in medicinal chemistry and related fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anti-inflammatory Agents

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is primarily explored for its anti-inflammatory properties. Its pyrimidine core allows it to inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha.

Methods of Application:

- In vitro and in vivo testing on inflammatory models.

- Measurement of efficacy against inflammatory markers.

Results:

Studies indicate that derivatives of this compound can significantly reduce inflammation markers, demonstrating potent anti-inflammatory effects.

Antimicrobial Activity

Research has also focused on the antimicrobial potential of this compound against various bacterial and fungal strains. The compound's structure suggests it may interact with microbial targets, inhibiting their growth.

Methods of Application:

- Testing against a range of bacterial and fungal pathogens.

Results:

Preliminary findings show promising antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Synthesis of Pyrimidine Derivatives

This compound serves as a precursor for synthesizing various pyrimidine derivatives, including 2-substituted pyrimidine-5-carboxylic esters, which have significant pharmacological applications.

Methods of Application:

- Treating sodium salts with amidinium salts to produce pyrimidine esters.

Results:

Efficient production methods have been developed, leading to valuable intermediates for pharmaceutical research.

Cardiovascular Pharmacology

Research indicates that pyrimidine derivatives may have potential as cardiovascular agents, particularly for treating hypertension.

Methods of Application:

- Testing in animal models to evaluate effects on blood pressure and vascular relaxation.

Results:

Some studies suggest these compounds could act as antihypertensive agents, offering new avenues for cardiovascular drug development.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on the anti-inflammatory effects of 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride demonstrated that modifications in its structure enhanced its activity while minimizing toxicity. This was achieved through structure-activity relationship (SAR) studies, identifying key modifications that improved efficacy.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Impact on Properties

Piperazine vs. Amine Substitutions

- 3-Methylpiperazine : Enhances solubility and hydrogen-bonding capacity due to the tertiary amine structure. This group is common in CNS-targeting drugs but may increase metabolic instability .

Chlorine Position and Methyl Additions

- 5-Chloro vs. 4-Chloro Isomers : Positional shifts (e.g., 4-chloro in CAS 1261235-59-9) alter electronic distribution, affecting binding to hydrophobic pockets in enzymes. A methyl group at position 5 (as in CAS 1261235-59-9) may further modulate lipophilicity .

- Chloromethyl Group (CAS 10-F519883) : Introduces higher reactivity, enabling nucleophilic substitution reactions for further derivatization .

Amino vs. Piperazine Groups

Commercial and Regulatory Status

- Tariff Listings : Compounds like 4-(piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine () highlight regulatory recognition of structurally complex pyrimidines, though their specific applications remain unclear .

Biological Activity

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom and a 3-methylpiperazine moiety. Its chemical structure can be represented as follows:

This unique structure is pivotal for its interaction with biological targets, influencing its pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride exhibits significant anti-inflammatory activity. It acts as an inhibitor of key inflammatory mediators, including:

- Prostaglandin E2 (PGE2)

- Tumor Necrosis Factor-alpha (TNF-α)

In vitro studies have demonstrated that this compound can significantly reduce the levels of these mediators, suggesting its potential for developing anti-inflammatory drugs .

| Inflammatory Mediator | Effect | Study Reference |

|---|---|---|

| Prostaglandin E2 | Decreased levels | |

| Tumor Necrosis Factor-alpha | Inhibition of activity |

2. Antimicrobial Activity

5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary findings suggest it exhibits activity against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

These studies highlight the compound's potential as a lead in developing new antimicrobial agents .

3. Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects, particularly in the context of hypertension. Animal model studies indicate that it may function as an antihypertensive agent, contributing to vascular relaxation and blood pressure regulation.

The biological activity of 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is primarily attributed to its ability to bind to specific molecular targets involved in cell signaling pathways. This binding can modulate enzyme activities and receptor functions, leading to its observed pharmacological effects. For example, it may inhibit enzymes responsible for inflammatory signaling or alter neurotransmitter systems through interaction with piperazine derivatives .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that the compound reduced inflammation markers in animal models by over 50% when administered at therapeutic doses.

- Antimicrobial Screening : In a comprehensive screening against multiple pathogens, the compound showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL across different strains, indicating variable effectiveness depending on the target organism .

- Cardiovascular Studies : In hypertensive rat models, administration of the compound resulted in significant reductions in systolic blood pressure compared to control groups, suggesting potential therapeutic applications in managing hypertension.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Chloro-pyrimidinyl derivatives | Pyrimidine ring with varied substitutions | Different biological activities |

| 3-Methylpiperazine derivatives | Similar piperazine structure | Effects on neurotransmitter systems |

| 5-Fluoro-2-(3-methylpiperazin-1-yl)pyrimidine | Fluorinated variant | Altered pharmacokinetics compared to chloro derivative |

| N-(4-Pyridinyl)-3-methylpiperazine derivatives | Incorporates a pyridine ring | Distinct target interactions due to different ring systems |

Q & A

Basic: How can researchers optimize the synthesis of 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride to improve yield and purity?

Answer:

Optimization requires systematic adjustment of reaction parameters (temperature, solvent, stoichiometry) and purification techniques. For example, demonstrates that controlled addition of hydrochloric acid during salt formation and heating to 50°C improves solubility and crystallization . Statistical design of experiments (DoE), as highlighted in , can reduce trial-and-error by identifying critical variables (e.g., pH, reaction time) and their interactions . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for real-time monitoring of intermediates and impurities .

Basic: What advanced analytical techniques are recommended for characterizing structural isomers or polymorphic forms of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry and confirming polymorphic structures, as shown in and . Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can assess thermodynamic stability and hygroscopicity. Nuclear magnetic resonance (NMR) with 2D techniques (e.g., NOESY, HSQC) helps distinguish regioisomers, while solid-state NMR is critical for polymorph identification .

Advanced: How can researchers investigate reaction mechanisms involving 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine hydrochloride in nucleophilic substitution or coupling reactions?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and in situ spectroscopic methods (Raman, FTIR) are essential. highlights ICReDD’s approach using reaction path search algorithms to simulate transition states and intermediates . Isotopic labeling (e.g., replacing chloride with deuterated analogs) can track substituent migration. Kinetic studies under varying conditions (solvent polarity, temperature) provide insights into rate-determining steps .

Basic: What methodologies are effective for identifying and quantifying synthetic impurities in this compound?

Answer:

Impurity profiling requires orthogonal techniques:

- HPLC-UV/ELS with gradient elution to separate polar/non-polar impurities (e.g., unreacted piperazine derivatives) .

- LC-MS/MS to identify trace impurities (e.g., lists bromo- and chloro-substituted byproducts) .

- Ion chromatography for counterion analysis (e.g., residual chloride quantification) .

Stress testing (heat, light, humidity) under ICH guidelines accelerates degradation studies .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP) across studies?

Answer:

Data discrepancies often arise from methodological variability. Solutions include:

- Standardization of protocols (e.g., OECD guidelines for logP determination).

- Meta-analysis using computational tools (e.g., ChemAxon or ACD/Labs) to harmonize datasets .

- Interlaboratory validation with reference standards (e.g., and provide certified impurity standards) .

Advanced: Which computational approaches are suitable for predicting the reactivity of this compound in novel chemical reactions?

Answer:

Machine learning (ML)-guided virtual screening, as per , can predict regioselectivity in cross-coupling reactions . Molecular dynamics (MD) simulations model solvation effects, while DFT calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity . Tools like Gaussian or ORCA are widely used for these simulations.

Basic: What strategies ensure experimental reproducibility when scaling up synthesis across laboratories?

Answer:

- Detailed SOPs : Documenting exact reagent grades, equipment calibration, and environmental controls ( emphasizes safety protocols that indirectly ensure consistency) .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and process parameters (CPPs) using DoE .

- Round-robin testing : Cross-validate results with independent labs using shared reference materials .

Advanced: How can researchers study interactions between this compound and biological targets (e.g., kinases or GPCRs)?

Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities.

- Cryo-EM or X-ray crystallography resolve ligand-target complexes ( ’s structural analysis approach) .

- Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes and selectivity .

Basic: What methods are recommended for studying degradation pathways under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic/alkaline hydrolysis, oxidative (H₂O₂), and thermal stress .

- LC-HRMS identifies degradation products, while Q-TOF-MS elucidates fragmentation patterns.

- Kinetic modeling (Arrhenius equation) extrapolates shelf-life under accelerated conditions .

Advanced: How can cross-disciplinary methodologies (e.g., computational + experimental) enhance research on this compound?

Answer:

and advocate integrating quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput experimentation (HTE) to prioritize reaction conditions . For example, computational prediction of reaction barriers can guide experimental screening of catalysts or solvents. Data mining tools (e.g., SciFinder, Reaxys) combined with robotic platforms enable rapid validation of hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.